molecular formula C14H15N3O4S3 B2507671 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396632-07-7

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2507671
CAS No.: 1396632-07-7
M. Wt: 385.47
InChI Key: PRAIFLJFSYNMOK-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide . This interaction is significant as it can influence various physiological processes, including respiration and pH regulation.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives can induce apoptosis in cancer cells by activating the p53 pathway and altering the balance of key mitochondrial proteins such as Bcl-2 and Bax . This leads to the activation of caspases, which are crucial for the execution of apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Benzothiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects by reducing the production of pro-inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, benzothiazole derivatives have been shown to exhibit dose-dependent anti-tubercular activity, with higher doses leading to increased inhibition of Mycobacterium tuberculosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. Benzothiazole derivatives have been shown to affect the metabolism of carbohydrates and lipids, which can have significant implications for energy production and storage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which can affect its biological activity. Benzothiazole derivatives have been shown to be distributed in various tissues, including the liver, kidneys, and brain .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Benzothiazole derivatives have been observed to localize in the mitochondria, where they can exert their effects on cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the thiazepane ring and the methylsulfonyl group . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its specific structural features, such as the presence of the thiazepane ring and the methylsulfonyl group. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S3/c1-24(20,21)8-2-3-9-11(6-8)23-14(16-9)17-13(19)10-7-22-5-4-12(18)15-10/h2-3,6,10H,4-5,7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAIFLJFSYNMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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